molecular formula C7H6F3NO2S B14914609 N-(3,4,5-trifluorophenyl)methanesulfonamide

N-(3,4,5-trifluorophenyl)methanesulfonamide

Cat. No.: B14914609
M. Wt: 225.19 g/mol
InChI Key: JHSGHBKKRCCLLH-UHFFFAOYSA-N
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Description

N-(3,4,5-trifluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H6F3NO2S It is characterized by the presence of three fluorine atoms attached to a phenyl ring, which is further connected to a methanesulfonamide group

Properties

Molecular Formula

C7H6F3NO2S

Molecular Weight

225.19 g/mol

IUPAC Name

N-(3,4,5-trifluorophenyl)methanesulfonamide

InChI

InChI=1S/C7H6F3NO2S/c1-14(12,13)11-4-2-5(8)7(10)6(9)3-4/h2-3,11H,1H3

InChI Key

JHSGHBKKRCCLLH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=C(C(=C1)F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4,5-trifluorophenyl)methanesulfonamide typically involves the reaction of 3,4,5-trifluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3,4,5-trifluoroaniline+methanesulfonyl chlorideThis compound\text{3,4,5-trifluoroaniline} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} 3,4,5-trifluoroaniline+methanesulfonyl chloride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-(3,4,5-trifluorophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction, respectively.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylmethanesulfonamides.

Scientific Research Applications

N-(3,4,5-trifluorophenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3,4,5-trifluorophenyl)methanesulfonamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, potentially leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

  • N-(2,4,6-trifluorophenyl)methanesulfonamide
  • N-(3,5-difluorophenyl)methanesulfonamide
  • N-(4-fluorophenyl)methanesulfonamide

Comparison: N-(3,4,5-trifluorophenyl)methanesulfonamide is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. Compared to similar compounds with fewer fluorine atoms, it may exhibit enhanced stability, binding affinity, and specificity in various applications.

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